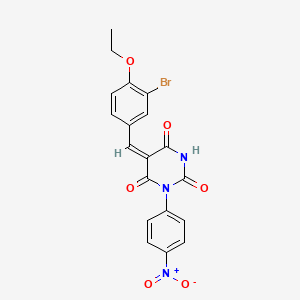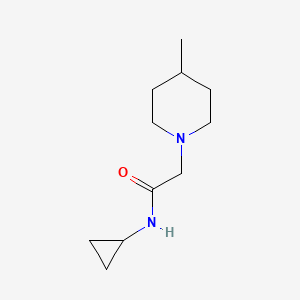![molecular formula C17H25N3O4 B5343406 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5343406.png)
2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide, also known as DMXAA, is a synthetic compound with potential antitumor activity. It was first synthesized in the 1990s and has since been the subject of extensive scientific research. DMXAA is a small molecule that can be easily synthesized in the laboratory, making it an attractive candidate for further study.
Mecanismo De Acción
2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide works by activating the immune system, specifically by activating a protein called STING (stimulator of interferon genes). This protein is involved in the production of interferons, which are molecules that help the body fight off infections and tumors. When this compound activates STING, it leads to the production of interferons, which in turn activate immune cells to attack tumor cells. This compound has also been shown to inhibit the growth of new blood vessels, which can starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, which are molecules that help regulate the immune system. It also increases the production of interferons, as mentioned above. This compound has been shown to have anti-inflammatory effects, which may contribute to its antitumor activity. Physiologically, this compound has been shown to cause fever in some patients, as well as changes in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide is that it is easy to synthesize in the laboratory, making it a readily available compound for further study. It has also been shown to have activity against a variety of cancer cell lines, making it a promising candidate for further development as an antitumor agent. However, there are also some limitations to its use in lab experiments. For example, this compound has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings. It has also been shown to have limited activity in some animal models of cancer, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide. One area of interest is in combination therapies, where this compound is used in conjunction with other antitumor agents to enhance its activity. Another area of interest is in the development of more soluble forms of this compound, which could make it easier to administer in certain experimental settings. There is also interest in further exploring the mechanisms of action of this compound, particularly in relation to its anti-angiogenic properties. Finally, there is potential for the development of this compound as a therapeutic agent for a variety of cancers, which will require further preclinical and clinical studies.
Métodos De Síntesis
2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide can be synthesized using a variety of methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with piperazine and dimethylacetyl chloride. This reaction produces this compound as a white crystalline solid. Other methods involve the use of different starting materials or reaction conditions.
Aplicaciones Científicas De Investigación
2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide has been the subject of extensive scientific research due to its potential as an antitumor agent. It has been shown to have activity against a variety of cancer cell lines, including lung, breast, and colon cancer. This compound works by activating the immune system, leading to the destruction of tumor cells. It has also been shown to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that tumors need to grow.
Propiedades
IUPAC Name |
2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-19(2)16(21)10-13-17(22)18-7-8-20(13)11-12-5-6-14(23-3)15(9-12)24-4/h5-6,9,13H,7-8,10-11H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYSZZACPWNVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-bromo-2-thienyl)methylene]-1-tert-butyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5343338.png)
![11-(3,5-dichloro-4-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5343344.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5343352.png)
![N-isopropyl-1'-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5343360.png)
![(3S*,4R*)-1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343362.png)

![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5343367.png)
![3-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343369.png)

![3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5343381.png)


![3-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343413.png)